molecular formula C9H6Cl2N2 B13564042 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile

1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B13564042
M. Wt: 213.06 g/mol
InChI Key: DKPSHSLWMIPOGQ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H6Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyclopropanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropane ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for reaction time, temperature control, and purification methods to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichloropyridin-3-yl)cyclopropane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a nitrile group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(2,6-dichloropyridin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(8(11)13-7)9(5-12)3-4-9/h1-2H,3-4H2

InChI Key

DKPSHSLWMIPOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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